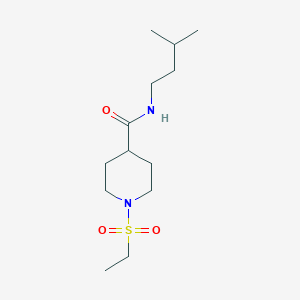![molecular formula C13H13N3O3S B4428313 3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4428313.png)
3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid
Vue d'ensemble
Description
3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid, also known as MIAA, is a small molecule that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and acetylcholinesterase (AChE). HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in cancer cells. Inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and inhibition of AChE by this compound can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation studies, this compound can reduce the production of inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative disease research, this compound can protect against neuronal cell death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid in lab experiments is its specificity for certain enzymes, such as HDACs and AChE. This allows for targeted inhibition of these enzymes, which can lead to specific biological effects. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid. One direction is to further investigate its potential use in cancer research, including its ability to inhibit cancer cell growth and induce apoptosis. Another direction is to investigate its potential use in neurodegenerative disease research, including its ability to protect against neuronal cell death and improve cognitive function. Additionally, further research is needed to determine the optimal dosages and toxicity levels of this compound for use in lab experiments.
Applications De Recherche Scientifique
3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid has been studied for its potential use in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation studies have shown that this compound can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, this compound has been shown to protect against neuronal cell death and improve cognitive function.
Propriétés
IUPAC Name |
3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-16-6-5-14-13(16)20-8-11(17)15-10-4-2-3-9(7-10)12(18)19/h2-7H,8H2,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULBPTFMVCRTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4428232.png)





![N-(3-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428290.png)
![6-benzyl-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428295.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4428297.png)

![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4428307.png)
![4-(4-methoxyphenyl)-4-oxo-N-[1-(3-phenylpropyl)-3-piperidinyl]butanamide](/img/structure/B4428319.png)
